molecular formula C15H23NO5 B4043561 3-(3,4-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid

3-(3,4-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid

Cat. No.: B4043561
M. Wt: 297.35 g/mol
InChI Key: QGHNNERBMVWGDH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)-N,N-dimethylpropan-1-amine; oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both the phenoxy and dimethylamino groups in its structure suggests it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 3,4-dimethylphenol with N,N-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with the amine. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dimethylphenoxy)-N,N-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3-(3,4-dimethylphenoxy)-N,N-dimethylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenoxy)propanoic acid: Similar structure but lacks the dimethylamino group.

    3,4-Dimethoxyphenethylamine: Contains a methoxy group instead of a dimethylphenoxy group.

    N,N-Dimethyl-3-phenylpropan-1-amine: Similar amine structure but with a phenyl group instead of a dimethylphenoxy group.

Uniqueness

3-(3,4-Dimethylphenoxy)-N,N-dimethylpropan-1-amine is unique due to the combination of the phenoxy and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.C2H2O4/c1-11-6-7-13(10-12(11)2)15-9-5-8-14(3)4;3-1(4)2(5)6/h6-7,10H,5,8-9H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHNNERBMVWGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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